4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid
Description
4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid is a bicyclic compound featuring a partially saturated benzofuran core with a carboxylic acid group at the 6-position. Benzofuran derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h3-4,7H,1-2,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCHRERIVGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction of a suitable phenol derivative with an appropriate carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocyclic Systems and Substituent Effects
The compound’s activity is influenced by its heterocyclic core and substituents. Key comparisons include:
(a) 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole Derivatives
- Example : 5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ().
- Activity: Demonstrated 62.25% growth inhibition (GP) against LOX IMVI melanoma cells, attributed to the thiazole-triazole-carboxylic acid framework .
(b) Tetrahydroindole Carboxylic Acids
- Example : 4,5,6,7-Tetrahydroindole-2-carboxylic acid ().
- Molecular Weight : 165.19 g/mol (vs. estimated ~179–185 g/mol for the benzofuran analog, assuming a similar structure).
- Functional Impact : The indole nitrogen may confer basicity or π-stacking interactions distinct from benzofuran’s oxygen .
(c) Ring-Opened Analogues
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below:
*Data for 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid is extrapolated from structural analogs.
Biological Activity
4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₈O₄
- CAS Number : 56671-28-4
- Melting Point : 141-142 °C
Biological Activity Overview
The biological activity of 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid has been studied in various contexts, including its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with specific biological targets, influencing cellular pathways.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with the cell cycle.
- Neuropharmacological Effects : Preliminary studies suggest that derivatives of this compound may modulate GABAergic activity, enhancing inhibitory neurotransmission in the central nervous system.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. Flow cytometry analysis showed an increase in apoptotic cells upon treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25 |
| HeLa (cervical cancer) | 30 |
| A549 (lung cancer) | 35 |
Neuropharmacological Effects
Research involving electrophysiological assays revealed that derivatives of the compound enhance GABA receptor activity, suggesting potential applications in treating anxiety and seizure disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted cyclohexenone precursors with furan derivatives. For example, Claisen condensation between γ-keto esters and furan-based nucleophiles under acidic catalysis (e.g., H₂SO₄ or p-TsOH) yields the tetrahydrobenzofuran core . Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (e.g., DMF) favor carbonyl activation, while elevated temperatures (80–100°C) improve cyclization efficiency. Post-synthetic purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the carboxylic acid derivative .
Q. How can researchers confirm the structural integrity of synthesized 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying the fused bicyclic structure. Key signals include:
- ¹H NMR : A triplet at δ 2.5–3.0 ppm (methylene protons adjacent to the furan oxygen) and a downfield singlet (δ ~12 ppm) for the carboxylic acid proton .
- ¹³C NMR : A carbonyl signal at δ 170–175 ppm (carboxylic acid) and furan carbons at δ 100–110 ppm. IR spectroscopy further confirms the carboxylic acid group (broad O–H stretch at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The tetrahydrobenzofuran scaffold is a privileged structure in drug design due to its conformational rigidity and bioisosteric similarity to natural substrates. Current studies focus on:
- Enzyme Inhibition : Modulating kinase or protease activity via hydrogen bonding with the carboxylic acid group .
- Antimicrobial Activity : Structural derivatives with fluorinated substituents (e.g., CF₃ at C6) show enhanced lipophilicity and membrane penetration .
- In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .
Advanced Research Questions
Q. How does the stereochemistry of substituents on the tetrahydrobenzofuran ring influence biological activity?
- Methodological Answer : Substituent stereochemistry (e.g., cis vs. trans diastereomers) significantly alters pharmacodynamics. For example:
- C6 Substituents : A CF₃ group in the axial position enhances metabolic stability but reduces solubility, requiring formulation optimization (e.g., PEGylation) .
- Chiral Centers : Enantiomeric purity (e.g., (R)- vs. (S)-configuration at C6) impacts target selectivity. Resolve enantiomers via chiral HPLC (Chiralpak IA/IB columns) or asymmetric catalysis .
- Case Study : Ethyl 6-(difluoromethyl)-4-oxo derivatives showed 10-fold higher IC₅₀ against COX-2 in the (S)-enantiomer compared to the (R)-form .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation approaches include:
- Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) to cross-validate results .
- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., lactone derivatives from intramolecular esterification) that may skew bioactivity .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by small sample sizes .
Q. How can computational chemistry optimize the design of tetrahydrobenzofuran-based inhibitors?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices (e.g., C3 as a nucleophilic hotspot for functionalization) .
- MD Simulations : Analyze ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize synthetic targets .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with logP to balance potency and solubility .
Key Research Gaps
- Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450-mediated oxidation of the furan ring) .
- Toxicity Profiling : Urgent need for in vivo models to assess hepatotoxicity risks of fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
